![molecular formula C15H13ClO3 B6403586 4-(4-Chloro-2-methylphenyl)-3-methoxybenzoic acid CAS No. 1261958-87-5](/img/structure/B6403586.png)
4-(4-Chloro-2-methylphenyl)-3-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloro-2-methylphenyl)-3-methoxybenzoic acid is an organic compound with a complex structure that includes a chloro-substituted phenyl ring and a methoxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-2-methylphenyl)-3-methoxybenzoic acid typically involves multi-step organic reactions. One common method starts with the chlorination of 2-methylphenol to produce 4-chloro-2-methylphenol. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 3-methoxybenzoic acid under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-2-methylphenyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(4-Chloro-2-methylphenyl)-3-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which 4-(4-Chloro-2-methylphenyl)-3-methoxybenzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. For example, it could act as an inhibitor or activator of specific enzymes, thereby modulating metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methylphenylboronic acid
- 4-Chloro-2-methylphenoxyacetic acid
- 4-Chloro-2-methylphenyl isocyanate
Uniqueness
4-(4-Chloro-2-methylphenyl)-3-methoxybenzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chloro-substituted phenyl ring and a methoxybenzoic acid moiety makes it particularly versatile for various applications in research and industry .
Properties
IUPAC Name |
4-(4-chloro-2-methylphenyl)-3-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-7-11(16)4-6-12(9)13-5-3-10(15(17)18)8-14(13)19-2/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYERFSQHJFEXCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=C(C=C(C=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20690366 |
Source
|
Record name | 4'-Chloro-2-methoxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20690366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261958-87-5 |
Source
|
Record name | 4'-Chloro-2-methoxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20690366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.